异松树脂二葡萄糖苷

描述

Secoisolariciresinol diglucoside (SDG) is an antioxidant phytoestrogen present in flax, sunflower, sesame, and pumpkin seeds . It is a precursor of mammal lignans, which are produced in the colon from chemicals in foods . In food, it can be found in commercial breads containing flaxseed .

Synthesis Analysis

SDG can be synthesized from vanillin via secoisolariciresinol . The synthesis process involves several steps and requires specific conditions to ensure the correct formation of the SDG molecule .Molecular Structure Analysis

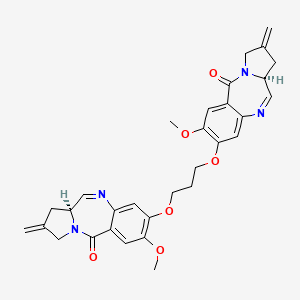

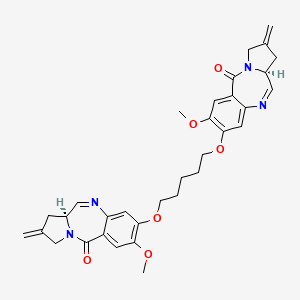

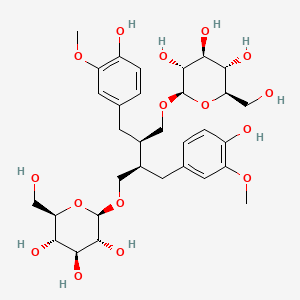

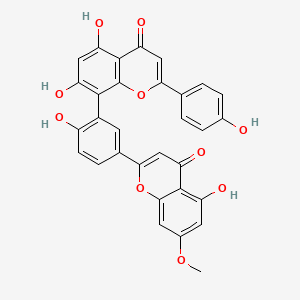

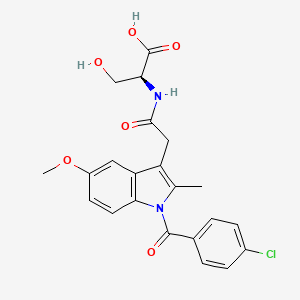

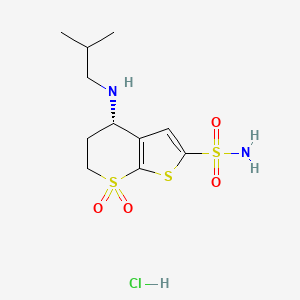

The molecular formula of SDG is C32H46O16 . It has a molar mass of 686.704 g/mol . The IUPAC name for SDG is (2R,3R,4S,5S,6R)-2-[(2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol .Chemical Reactions Analysis

SDG is known for its beneficial effects in inflammation, oxidative stress, heart disease, tumor progression, atherosclerosis, and diabetes . It has been shown to diminish leukocyte adhesion to and migration across the blood-brain barrier in vivo in the setting of aseptic encephalitis .Physical And Chemical Properties Analysis

SDG is a natural product found in Linum usitatissimum . It is stable if stored as directed and should be protected from light and heat . Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides .科学研究应用

心血管健康

研究表明,SDG 在解决心血管健康问题方面具有显着潜力。Prasad 及其同事(1999、2008)证明,SDG 可以降低喂食高胆固醇饮食的兔子的血清胆固醇和高胆固醇动脉粥样硬化。这些研究表明,SDG 的抗氧化特性有助于其降低心血管风险的功效 (Prasad,1999;Prasad,2008)。

抗糖尿病特性

SDG 也因其抗糖尿病特性而被探索。Prasad (2000) 研究了 SDG 对糖尿病易感 BioBreeding 大鼠糖尿病发展的抑制作用,表明 SDG 可以通过减少氧化应激来预防糖尿病的发生,这表明 I 型糖尿病(胰岛素依赖型糖尿病)可能是通过氧化应激机制介导的 (Prasad,2000)。

抗氧化和抗炎作用

SDG 表现出抗氧化和抗炎特性。Prasad (2000) 对 SDG 衍生的代谢物(如异松树脂醇、肠二醇和肠道内酯)的抗氧化活性进行研究,显示活性氧的产生显着减少,表明 SDG 代谢物作为有效抗氧化剂的潜力 (Prasad,2000)。

癌症预防和治疗

评估了 SDG 及其衍生物对 MCF-7 乳腺癌细胞的抗雌激素和抗增殖效力,表明 SDG 的衍生物可以抑制细胞生长并表现出显着的抗雌激素作用,表明它们作为激素依赖性乳腺癌治疗剂的潜力 (Scherbakov 等,2020)。

肠道健康和微生物群

SDG 在肠道健康中的作用及其对肠道微生物群的调节作用也得到了强调。Zhang 等人(2022)研究了 SDG 对高脂饮食诱导的结肠炎的影响,揭示 SDG 可以改善结肠的形态学损伤并改善肠道屏障完整性,部分原因是肠道微生物组发生了改变 (Zhang 等,2022)。

作用机制

Secoisolariciresinol diglucoside (SDG) is a plant lignan predominantly found in flaxseed. It has been associated with various health benefits, including protective effects against cardiovascular diseases, diabetes, cancer, and mental stress .

Target of Action

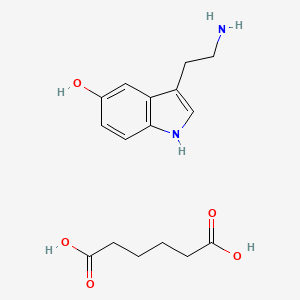

SDG is a phytoestrogen , meaning it can bind to estrogen receptors in the body. It is also a precursor of mammalian lignans, enterodiol (END) and enterolactone (ENL), which are produced in the colon from chemicals in foods . These mammalian lignans have been found to negatively correlate with the incidence of breast cancer .

Mode of Action

SDG exerts its effects through its antioxidant properties . It counters oxidative stress in human colonic epithelial tissue and protects against mitochondrial DNA damage in vitro . Moreover, SDG has been shown to directly inhibit interactions between the blood-brain barrier and inflammatory cells, reducing the inflammatory state of leukocytes .

Biochemical Pathways

SDG is involved in several biochemical pathways. It is converted into mammalian lignans, END and ENL, by gut microflora enzymes . These mammalian lignans have shown promising effects against cancer . Additionally, SDG has been shown to counter oxidative stress on heart cells caused by iron overload .

Pharmacokinetics

A study has shown that a formulation containing sdg-rich extract had equivalent bioavailability to pure sdg when orally administered to albino rats .

Result of Action

SDG has several health benefits. It has protective effects against cardiovascular diseases, diabetes, cancer, and mental stress . It has also been shown to slow the growth of human breast cancer in mice and reduce hypercholesterolemic atherosclerosis in rabbits .

Action Environment

The action of SDG can be influenced by environmental factors. For example, extraction conditions such as the concentration of ammonium hydroxide, extraction time, and temperature can affect the yield of SDG . Furthermore, the bioavailability of SDG can be affected by the formulation in which it is administered .

安全和危害

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O16/c1-43-21-9-15(3-5-19(21)35)7-17(13-45-31-29(41)27(39)25(37)23(11-33)47-31)18(8-16-4-6-20(36)22(10-16)44-2)14-46-32-30(42)28(40)26(38)24(12-34)48-32/h3-6,9-10,17-18,23-42H,7-8,11-14H2,1-2H3/t17-,18-,23+,24+,25+,26+,27-,28-,29+,30+,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVBJPHMDABKJV-PGCJWIIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(COC2C(C(C(C(O2)CO)O)O)O)C(CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@@H](CC3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432760 | |

| Record name | Secoisolariciresinol diglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Secoisolariciresinol diglucoside | |

CAS RN |

158932-33-3 | |

| Record name | Secoisolariciresinol diglucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158932-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Secoisolariciresinol diglucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158932333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Secoisolariciresinol diglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SECOISOLARICIRESINOL DIGLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9281L29MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-aminopropanoylamino)-N-[1-[5-[3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B1681645.png)